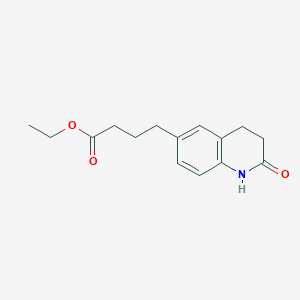

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate

Description

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline moiety fused with a butanoate ester

Properties

CAS No. |

64462-87-9 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

ethyl 4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoate |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)5-3-4-11-6-8-13-12(10-11)7-9-14(17)16-13/h6,8,10H,2-5,7,9H2,1H3,(H,16,17) |

InChI Key |

WTAGHLWTRGFUDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC2=C(C=C1)NC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and esterification reactions. One common method involves the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Research indicates that compounds similar to Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate exhibit a range of biological activities. These include:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Compounds within the tetrahydroquinoline class have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

- Cardiovascular Effects : The compound has been studied for its interaction with phosphodiesterase III A (PDE3A), suggesting possible vasodilatory and antithrombotic effects.

Synthesis and Modification

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with an appropriate amine followed by cyclization and esterification reactions. This synthetic route allows for modifications that can enhance the compound's biological activity or create analogs with improved properties.

Synthetic Route Overview

- Condensation : Ethyl acetoacetate is reacted with an amine.

- Cyclization : The resulting intermediate undergoes cyclization to form the tetrahydroquinoline structure.

- Esterification : The final step involves esterification to yield this compound.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Anticancer Research : A study published in Pharmaceuticals demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), suggesting its potential as a lead compound in anticancer drug development .

- Cardiovascular Studies : Research highlighted in Journal of Medicinal Chemistry indicated that compounds similar to this compound could inhibit PDE3A effectively, leading to increased intracellular cAMP levels and subsequent vasodilation .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various tetrahydroquinoline derivatives against pathogenic bacteria. Results showed promising antibacterial activity for this compound .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphodiesterase III A (PDE3A), leading to various biological effects such as vasodilation and antithrombotic properties . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate can be compared with other quinoline derivatives such as:

2-Hydroxyquinoline: Known for its antimicrobial properties.

4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

Ciprofloxacin: A well-known antibiotic with a quinoline core.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the molecular formula C15H19NO3 and a molecular weight of approximately 261.32 g/mol. Its structure includes a tetrahydroquinoline ring system, known for diverse biological activities, combined with an ethyl butanoate moiety that enhances solubility and bioavailability .

Biological Activities

This compound exhibits various biological activities that are summarized in the following table:

Research into the mechanisms of action for this compound is ongoing. Initial findings suggest that:

- The tetrahydroquinoline core may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

- Studies have indicated that modifications in the structure can enhance interaction with specific proteins involved in disease processes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antiviral Activity Study :

-

Antitumor Efficacy :

- In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines. The specific mechanisms remain to be elucidated but suggest a potential role in inhibiting tumor growth.

- Antimicrobial Properties :

Future Directions

The ongoing research into this compound aims to:

- Optimize Synthesis : Enhance synthetic routes to improve yield and purity.

- Expand Biological Testing : Investigate a broader range of biological activities including neuroprotective effects and metabolic modulation.

- Mechanistic Studies : Conduct detailed studies on the interaction with specific molecular targets to clarify its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.